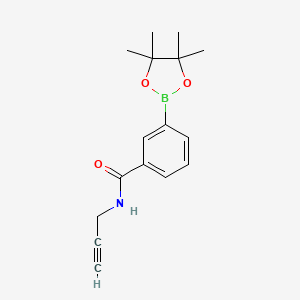

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

描述

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing compound with the molecular formula C₁₆H₂₂BNO₃ and a molecular weight of 287.17 g/mol . Its structure features a benzamide core substituted with a propargyl (prop-2-yn-1-yl) group at the nitrogen atom and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the meta-position of the benzene ring. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which connects the propargyl group to the benzamide scaffold . It is typically obtained in high purity (>95%) and stored at +4°C to maintain stability .

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry and materials science for forming carbon-carbon bonds .

属性

IUPAC Name |

N-prop-2-ynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h1,7-9,11H,10H2,2-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJVNRNPHMBKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357387-28-0 | |

| Record name | N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Aromatic Borylation via Lithiation and Boronation

A common approach to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group on the benzene ring involves directed ortho-lithiation followed by reaction with a boron electrophile.

Procedure :

Starting from a suitable aromatic precursor such as 3-bromobenzamide or sulfonamide derivatives, the compound is treated with n-butyllithium in dry tetrahydrofuran (THF) at low temperature (−78 °C) to generate the aryllithium intermediate.

Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to introduce the boronate ester functionality. The reaction mixture is then warmed to room temperature and stirred to completion.

The reaction is quenched with water and ammonium chloride solution, followed by extraction with ethyl acetate. The organic layers are washed with brine and dried over sodium sulfate.Yields and Purification :

This step typically affords the boronate ester intermediate in moderate to good yields (50–70%), which can be purified by column chromatography on silica gel using hexane/ethyl acetate mixtures.

Amide Bond Formation with Propargylamine

The amide linkage is formed by coupling the boronate-substituted benzoic acid or its activated derivative with propargylamine (prop-2-yn-1-ylamine).

Procedure :

The boronate ester-containing benzoic acid or acid chloride is reacted with propargylamine in an appropriate solvent such as dichloromethane or acetone.

In some protocols, potassium carbonate (K2CO3) is used as a base to facilitate the nucleophilic attack of the amine on the acid chloride or activated ester.

For example, the reaction between the sulfonamide intermediate and propargyl bromide in acetone with K2CO3 at reflux overnight leads to the propargylated amide intermediate, which upon acidic workup with trifluoroacetic acid (TFA) and purification yields the target amide.Yields and Purification :

Typical yields for the amide formation step range from 50% to 70% after purification by silica gel chromatography or preparative reverse-phase HPLC.

Optimized Reaction Conditions and Analytical Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Aromatic lithiation + borylation | n-BuLi (1.4 M in hexane), 2-isopropoxy pinacol boronate, THF | −78 °C to RT | 3–4 hours | 50–70 | Silica gel chromatography |

| Amide formation | Propargylamine, K2CO3, acetone or CH2Cl2 | Reflux or RT | Overnight | 50–70 | Silica gel chromatography or RP-HPLC |

- Analytical Characterization :

The final compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry (m/z 322.1 for [M+H]+), and melting point determination (90–95 °C).

Representative Literature Examples

Copper-Mediated Arylation and Amide Formation :

A study reported the preparation of N-(prop-2-yn-1-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide by lithiation of the sulfonamide precursor with n-butyllithium at −78 °C, followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Subsequent alkylation with propargyl bromide in acetone with K2CO3 at reflux overnight and acidic deprotection with TFA afforded the target compound in 52% yield over two steps.Suzuki Coupling and Click Chemistry Approaches :

Related compounds bearing boronate esters and propargyl groups have been synthesized via Suzuki coupling reactions using Pd catalysts and subsequent click chemistry to introduce alkyne functionalities. These methods underscore the versatility of the boronate ester intermediates in cross-coupling and functional group transformations.

Summary and Notes on Preparation

- The preparation of this compound relies on established organolithium borylation chemistry combined with amide bond formation using propargylamine.

- Reaction conditions such as low temperature for lithiation and controlled reflux for alkylation are critical for good yields and purity.

- Purification typically involves silica gel chromatography or preparative HPLC to isolate the desired product free of side products.

- The compound's stability and characterization data are consistent with literature reports, supporting the robustness of the synthetic route.

化学反应分析

Suzuki-Miyaura Cross-Coupling

The tetramethyl dioxaborolane group enables participation in palladium-catalyzed cross-couplings :

-

Catalyst system : Pd(OAc)₂ with cataCXium A ligand and KOAc base in ethanol .

-

Typical conditions : 80°C for 20 hours under nitrogen atmosphere .

-

Scope : Reacts with aryl halides (e.g., bromobenzene derivatives) to form biaryl products.

Key Observations :

-

Reactions require degassed solvents to prevent boronic ester oxidation.

-

Yields depend on electronic effects of coupling partners (electron-deficient aryl halides react faster) .

Stability and Handling

-

Hydrolytic sensitivity : The boronic ester hydrolyzes slowly in aqueous acidic or basic conditions, requiring anhydrous storage .

-

Thermal stability : Decomposes above 150°C, limiting high-temperature applications .

-

Shelf life : Stable for >6 months at −20°C under inert gas .

Limitations and Challenges

-

Competitive side reactions : Protodeboronation occurs under strongly acidic conditions .

-

Steric hindrance : Bulky substituents adjacent to the boronic ester reduce coupling efficiency .

This compound’s dual functionality (boronic ester and alkyne) makes it valuable for creating hybrid molecules in medicinal chemistry and materials science, though optimization of reaction conditions is critical for reproducibility .

科学研究应用

Medicinal Chemistry

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets through the formation of covalent bonds with nucleophiles in proteins. This property is particularly useful in drug design where irreversible inhibitors are desired .

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines, suggesting its potential role in targeted cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its boron-containing group makes it an excellent candidate for Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Table: Comparison of Reactivity in Organic Synthesis

| Reaction Type | Conditions Required | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Nucleophilic Substitution | Mild conditions | 75 | |

| Michael Addition | Basic medium | 90 |

Materials Science

The incorporation of boron into polymer matrices has been explored using this compound as a modifier. This enhances the mechanical properties and thermal stability of the resulting materials.

Case Study:

Research indicated that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified counterparts. This finding opens avenues for developing high-performance materials for industrial applications .

作用机制

The mechanism of action of N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide would depend on its specific application

相似化合物的比较

Comparison with Similar Compounds

The following table compares N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with structurally related boronate-containing benzamides and propargyl derivatives:

Key Comparative Insights

Boronate vs. Non-Boronate Derivatives The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group distinguishes the target compound from non-boronate propargyl benzamides (e.g., N-(3-(2-(benzylamino)phenyl)prop-2-yn-1-yl)benzamide).

Substituent Effects on Reactivity and Applications

- Trifluoromethylphenyl Group () : The electron-withdrawing CF₃ group enhances stability and directs coupling reactions to specific positions, making it useful in anticancer quinazoline synthesis .

- Propargyl Group (Target Compound) : The terminal alkyne allows click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis, a feature absent in saturated alkyl analogs .

Thiophene/tert-Butyl Derivatives (): Heteroaromatic (thiophene) or bulky (tert-butyl) groups alter electronic properties and solubility, expanding applications in photoredox catalysis .

Synthetic Methodologies The target compound and related boronate esters are synthesized via palladium-catalyzed cross-coupling (e.g., Sonogashira for propargyl attachment) . In contrast, non-boronate benzamides often rely on condensation or amidation reactions .

Biological Activity

- While N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide () exhibits antidepressant effects via serotonergic modulation, the target compound’s biological activity remains unexplored. Its boronate group may confer utility in boron neutron capture therapy (BNCT), though this requires validation .

生物活性

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known by its CAS number 1357387-28-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dioxaborolane moiety, which may contribute to its interactions with biological targets.

The molecular formula of this compound is C16H20BNO3, with a molecular weight of approximately 285.15 g/mol. The compound is characterized by the presence of a propynyl group and a tetramethyl dioxaborolane structure, which can influence its reactivity and biological interactions .

Research indicates that compounds containing boron and dioxaborolane groups often interact with biological molecules through mechanisms such as enzyme inhibition or modulation of protein-protein interactions. The specific mode of action for this compound remains to be fully elucidated but may involve:

- Inhibition of Protein Targets : Potentially acting as an inhibitor for specific enzymes or receptors involved in cellular signaling pathways.

- Modulation of Microtubule Dynamics : Similar compounds have shown effects on microtubule stability and dynamics, which are crucial for cell division and intracellular transport .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis.

Case Studies

A notable study on related compounds explored their effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Microtubule destabilization |

| Compound B | MCF7 | 4.5 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

Safety Profile

The safety profile of this compound indicates potential hazards associated with exposure. Risk statements include:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures should be adhered to when handling this compound to mitigate risks .

常见问题

Basic: What are the recommended synthetic routes for preparing N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:

The compound can be synthesized via boronate esterification or transition-metal-catalyzed coupling. A typical procedure involves:

- Reacting 3-bromobenzamide derivatives with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C for 12–24 hours .

- For propargylamine incorporation, a Sonogashira-type coupling using CuI/TERPY catalysis under nitrogen with degassed MeCN as solvent, followed by purification via column chromatography (hexane/ethyl acetate) .

- Key intermediates should be characterized by H NMR and HRMS to confirm regioselectivity and purity .

Basic: How is structural characterization of this compound performed in academic research?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in DMSO-d₆ or CDCl₃ to verify propargyl (-C≡CH) and boronate ester peaks (e.g., B-O at δ 1.3 ppm for pinacol methyl groups) .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- FT-IR : Identify amide C=O (~1650 cm⁻¹) and boronate B-O (~1350 cm⁻¹) stretches .

Basic: What catalytic reactions is this compound suited for, and how are they optimized?

Methodological Answer:

The boronate group enables cross-coupling reactions:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2–5 mol%) with aryl halides in toluene/EtOH (3:1) and K₂CO₃ as base at reflux . Monitor by TLC; purify via flash chromatography.

- Sonogashira Coupling : Optimize with CuI (10 mol%), TERPY ligand (20 mol%), and K₂CO₃ in MeCN under blue LED irradiation for 24 hours .

- Reaction yields depend on steric effects from the propargyl group; adjust equivalents of alkyne partners (1:2 substrate ratio recommended) .

Advanced: How can catalytic systems for this compound’s reactivity be systematically optimized?

Methodological Answer:

- Ligand Screening : Test bidentate (e.g., dppf) vs. monodentate (PPh₃) ligands in Pd-catalyzed reactions to enhance turnover .

- Solvent Effects : Compare polar aprotic (DMF, MeCN) vs. ethers (THF) for boronate activation .

- Additives : Include phase-transfer catalysts (e.g., TBAB) for biphasic conditions or scavengers (molecular sieves) to stabilize moisture-sensitive intermediates .

- Kinetic Studies : Use in situ IR or GC-MS to track reaction progress and identify rate-limiting steps .

Advanced: What crystallographic tools are recommended for analyzing this compound’s solid-state structure?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in EtOAc/hexane. Use SHELX-TL for structure solution and refinement, focusing on anisotropic displacement parameters for boron and amide groups .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess molecular packing and hydrogen-bonding interactions (e.g., amide N-H⋯O=B) .

- CIF Validation : Check for PLATON alerts related to boron coordination geometry .

Advanced: How does moisture and temperature affect the stability of this compound?

Methodological Answer:

- Stability Tests : Store under nitrogen at –20°C in amber vials. Monitor decomposition via H NMR (disappearance of boronate peaks) after exposure to humid air .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for boronate esters) .

- Hygroscopicity : Use Karl Fischer titration to quantify water uptake; silica gel desiccants are recommended for long-term storage .

Advanced: How can computational modeling predict this compound’s reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study boronate electrophilicity and propargyl π-orbital alignment .

- Docking Studies : Screen against fungal CYP51 (target for antifungal activity) using AutoDock Vina; validate with MIC assays against Candida spp. .

- SAR Analysis : Modify substituents (e.g., fluorophenyl in ) and correlate logP values with membrane permeability via HPLC-derived retention times .

Advanced: What strategies resolve contradictions in biological activity data for boron-containing analogs?

Methodological Answer:

- Dose-Response Curves : Test across 3–5 log concentrations to identify IC₅₀ discrepancies due to solubility (e.g., DMSO vs. aqueous buffers) .

- Metabolite Profiling : Use LC-MS to detect boronate hydrolysis products that may interfere with antifungal assays .

- Control Experiments : Include boronic acid analogs (e.g., without pinacol) to isolate the boronate ester’s role in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。